

# Technical Support Center: BMS-561392 Clinical Trial Failure Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the available information regarding the clinical trial failures of BMS-561392 (also known as DPC-333), a selective inhibitor of TNF-alpha converting enzyme (TACE/ADAM17). The information is presented in a question-and-answer format to directly address potential issues and guide future research.

## Frequently Asked Questions (FAQs)

Q1: What is BMS-561392 and what was its intended therapeutic use?

BMS-561392 is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] It was developed by Bristol-Myers Squibb for the treatment of inflammatory diseases characterized by the overproduction of TNF-alpha, primarily rheumatoid arthritis (RA) and inflammatory bowel disease.[2][3]

Q2: What was the primary mechanism of action for BMS-561392?

BMS-561392 functions by inhibiting the TACE enzyme, which is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-alpha) to its soluble, active form. By blocking this cleavage, BMS-561392 was designed to reduce the levels of circulating TNF-alpha, a key pro-inflammatory cytokine implicated in the pathophysiology of rheumatoid arthritis.

Q3: Why did the clinical trials for BMS-561392 fail?

The Phase IIa clinical trials for BMS-561392 in patients with rheumatoid arthritis were terminated due to a combination of hepatotoxicity (liver toxicity) and a lack of sufficient efficacy. [3] This has been a common challenge for the development of TACE inhibitors.[3]

Q4: Is there any quantitative data available from the failed Phase II trials?

Unfortunately, specific quantitative data from the failed Phase IIa trials, such as the precise incidence and severity of hepatotoxicity or the exact efficacy endpoints that were not met, have not been publicly released in detail. This is not uncommon for clinical trials that are terminated early due to adverse events or lack of efficacy.

Q5: What preclinical and Phase I clinical data is available for BMS-561392?

Preclinical studies in animal models of arthritis demonstrated that BMS-561392 could effectively suppress inflammation.[1] A Phase I clinical trial in healthy male volunteers provided some pharmacokinetic and pharmacodynamic data.

## Data Summary

### Preclinical Efficacy of BMS-561392 (DPC-333)

Parameter	Value	Species	Model	Source
TACE Inhibition (Ki)	0.3 nM	In vitro	Enzyme Assay	[1]
TNF-alpha Release Inhibition (ED50)	6 mg/kg (oral)	Mouse	Endotoxin-induced	[1]
Contact Hypersensitivity Inhibition (ED50)	10 mg/kg (oral)	Mouse	DNFB-induced	[1]

### Phase I Pharmacokinetics in Healthy Male Volunteers

Parameter	Value	Notes	Source
Terminal Half-life	3 - 6 hours	Single escalating oral doses	[4]
ex vivo IC50 for TNF-alpha suppression	113 nM	-	[4]

## Troubleshooting Guide for Researchers

This section addresses potential issues researchers might encounter when working with TACE inhibitors like BMS-561392, based on the known reasons for its clinical trial failure.

### Issue 1: Observed Hepatotoxicity in Preclinical Models

- **Possible Cause:** Off-target effects of TACE inhibition. ADAM17 has numerous substrates besides pro-TNF-alpha, and their altered shedding could lead to unintended biological consequences. For example, ADAM17 is involved in the shedding of various growth factor ligands and receptors.[5][6] The disruption of these pathways in the liver could contribute to toxicity.
- **Troubleshooting/Experimental Protocol:**
  - **Substrate Profiling:** In your in vitro or in vivo models, perform proteomic analysis of the secretome to identify other ADAM17 substrates that are affected by BMS-561392.
  - **Liver Enzyme Monitoring:** In animal studies, closely monitor liver function markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
  - **Histopathological Analysis:** Conduct detailed histological examination of liver tissue from treated animals to identify any signs of cellular damage, inflammation, or other pathological changes.

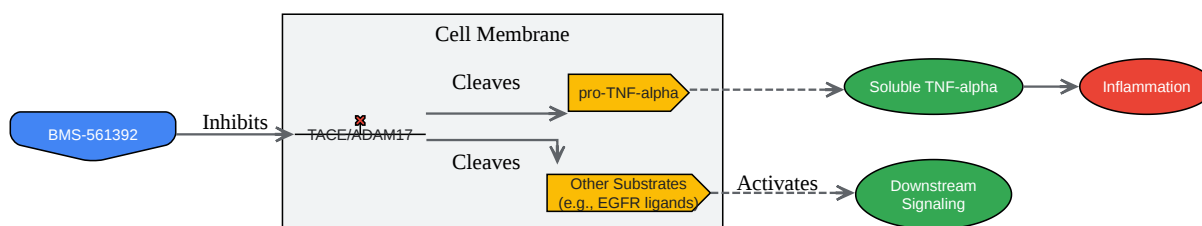
### Issue 2: Lack of Efficacy in an Animal Model of Arthritis

- **Possible Cause:**

- Inadequate Drug Exposure: The pharmacokinetic properties of the compound in your specific animal model may not be optimal, leading to insufficient target engagement.
- Redundancy in Inflammatory Pathways: The targeted pathway (TNF-alpha) may not be the primary driver of inflammation in your specific model, or other compensatory inflammatory pathways may be activated.
- Poor Translation from In Vitro to In Vivo: Potent in vitro activity does not always translate to in vivo efficacy due to factors like bioavailability, metabolism, and tissue distribution.
- Troubleshooting/Experimental Protocol:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies in your animal model to correlate drug concentrations with the inhibition of TACE activity and TNF-alpha levels in the target tissue.
  - Biomarker Analysis: Measure a panel of inflammatory cytokines and biomarkers in your model to understand the broader inflammatory milieu and to see if other pathways are upregulated in response to TACE inhibition.
  - Dose-Response Studies: Perform comprehensive dose-response studies to ensure that a therapeutically relevant dose is being used.

## Visualizations

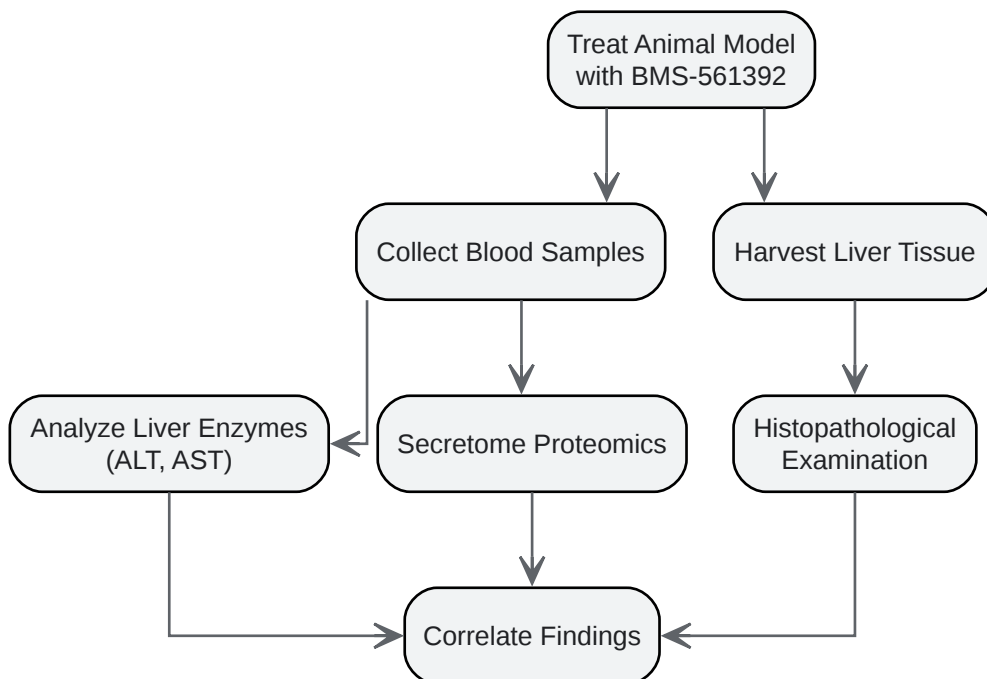
### Signaling Pathway of TACE/ADAM17



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Caption: TACE/ADAM17 signaling and inhibition by BMS-561392.

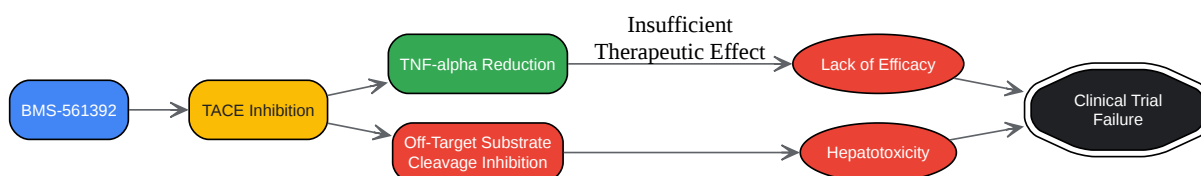
## Experimental Workflow for Investigating Hepatotoxicity



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Caption: Workflow for assessing potential hepatotoxicity.

## Logical Relationship of Clinical Trial Failure



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Caption: Logical flow leading to BMS-561392 trial failure.

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- To cite this document: BenchChem. [Technical Support Center: BMS-561392 Clinical Trial Failure Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#why-did-bms-561392-clinical-trials-fail]

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